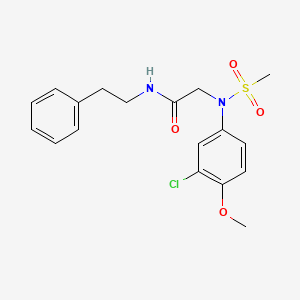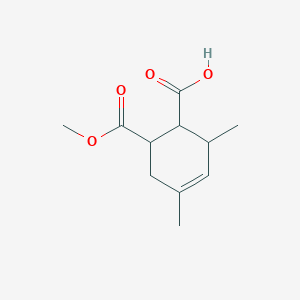![molecular formula C20H25N3O4S B4923105 N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, commonly known as MS-275, is a potent class I histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been found to have potential therapeutic applications in cancer treatment and other diseases. The compound has been extensively studied in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented.
Mécanisme D'action
MS-275 exerts its anti-tumor activity by inhibiting the activity of class I N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides, which are enzymes that play a key role in epigenetic regulation of gene expression. N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide activity by MS-275 leads to increased acetylation of histones, which results in chromatin relaxation and increased transcriptional activity of tumor suppressor genes.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-dependent pathways. It also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. MS-275 has also been found to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has potent anti-tumor activity and can be used to study the role of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides in cancer progression and the development of resistance to chemotherapy and radiation therapy. However, MS-275 also has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. It can also cause toxicity in normal cells at high concentrations.
Orientations Futures
There are several future directions for research on MS-275. One area of focus is the development of more potent and selective N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide inhibitors that can overcome the limitations of MS-275. Another area of interest is the study of the role of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides in other diseases, such as neurodegenerative disorders and inflammatory diseases. MS-275 has also been found to have potential applications in combination therapy with other anti-cancer agents, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of MS-275 involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with piperazine in the presence of sodium hydride and the subsequent reaction of the resulting intermediate with N-(3-bromopropyl)benzenesulfonamide. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MS-275 has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. The compound has been found to have potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-18-9-7-17(8-10-18)22-13-15-23(16-14-22)20(24)11-12-21-28(25,26)19-5-3-2-4-6-19/h2-10,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTRNPCFAKYYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{3-[4-(4-Methoxyphenyl)piperazino]-3-oxopropyl}-1-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)
![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)
![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)

![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)